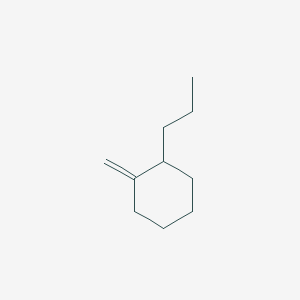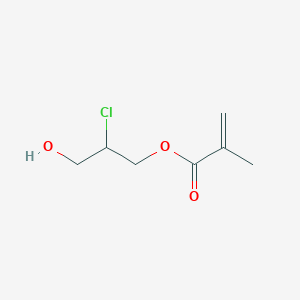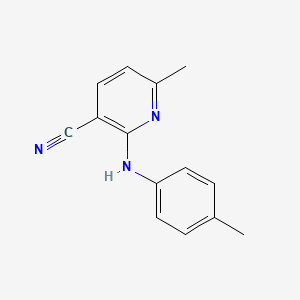
Benzene, 1,2,3-trimethoxy-4-(1-propenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1,2,3-trimethoxy-4-(1-propenyl)-, also known as Isoelemicin, is an organic compound with the molecular formula C12H16O3. It is a derivative of benzene, featuring three methoxy groups and a propenyl group attached to the benzene ring. This compound is known for its aromatic properties and is used in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,2,3-trimethoxy-4-(1-propenyl)- typically involves the methylation of catechol (1,2-dihydroxybenzene) followed by the introduction of the propenyl group. One common method includes the following steps:
Methylation of Catechol: Catechol is reacted with methyl iodide in the presence of a base such as potassium carbonate to form 1,2-dimethoxybenzene.
Formylation: The 1,2-dimethoxybenzene is then formylated using a Vilsmeier-Haack reaction to introduce a formyl group at the 4-position.
Reduction and Alkylation: The formyl group is reduced to an alcohol, which is then dehydrated to form the propenyl group.
Industrial Production Methods
Industrial production of Benzene, 1,2,3-trimethoxy-4-(1-propenyl)- may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 1,2,3-trimethoxy-4-(1-propenyl)- undergoes various chemical reactions, including:
Oxidation: The propenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy groups direct incoming electrophiles to the ortho and para positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Produces saturated derivatives.
Substitution: Produces halogenated or nitrated derivatives.
Applications De Recherche Scientifique
B
Propriétés
Numéro CAS |
81148-83-6 |
|---|---|
Formule moléculaire |
C12H16O3 |
Poids moléculaire |
208.25 g/mol |
Nom IUPAC |
1,2,3-trimethoxy-4-[(E)-prop-1-enyl]benzene |
InChI |
InChI=1S/C12H16O3/c1-5-6-9-7-8-10(13-2)12(15-4)11(9)14-3/h5-8H,1-4H3/b6-5+ |
Clé InChI |
BWDCJRUCCWZCIY-AATRIKPKSA-N |
SMILES isomérique |
C/C=C/C1=C(C(=C(C=C1)OC)OC)OC |
SMILES canonique |
CC=CC1=C(C(=C(C=C1)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2,3,4,5,6,7-Heptachlorobicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14431108.png)


![4,5-Bis[(propan-2-yl)sulfanyl]-2H-1,3-dithiol-2-one](/img/structure/B14431121.png)



![5-Acetyl-1,3-bis[(oxiran-2-yl)methyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B14431138.png)
![1-Bromo-4-[(undec-10-en-1-yl)oxy]benzene](/img/structure/B14431144.png)





